The molecule's structure contains several functional groups that might be of interest for researchers, including a benzofuran core, methoxy groups, and a nitrile group. These features are present in various bioactive molecules . However, further investigation is needed to determine if LY320135 has been explored for specific biological activities.
LY320135 can be purchased from several chemical suppliers, including Sigma-Aldrich , suggesting its potential use in scientific research.
A comprehensive search for scientific literature on LY320135 yielded no significant results. This indicates that research on this compound might be limited or unpublished.
4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile is a complex organic compound characterized by its unique structural features, including a benzofuran moiety and a benzonitrile functional group. Its molecular formula is C24H17NO4, and it has been identified as a promising candidate in pharmacological research, particularly in relation to cannabinoid receptor interactions .
Research indicates that 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile exhibits notable biological activity, particularly in the context of cannabinoid receptors. It has shown potential as a selective ligand for these receptors, which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control. Studies suggest that it may act as an agonist or inverse agonist depending on the receptor subtype involved .
The synthesis of 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile typically involves multi-step organic reactions. A common method includes:
These steps may be optimized for yield and purity through various techniques such as flash chromatography and solvent evaporation .
This compound has significant applications in medicinal chemistry, particularly in developing new therapeutic agents targeting cannabinoid receptors. Its unique structure allows for exploration in drug design aimed at conditions such as chronic pain, anxiety disorders, and obesity. Additionally, it serves as a valuable reference compound in research settings focusing on receptor-ligand interactions .
Interaction studies reveal that 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile interacts with cannabinoid receptors with varying affinities depending on the receptor subtype. These studies often utilize radiolabeled ligands to assess binding affinity and efficacy. Research has shown that modifications to the compound can influence its binding characteristics and biological effects, making it a subject of interest for further pharmacological exploration .
Several compounds share structural similarities with 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(2-Methylbenzofuran-3-yl)benzonitrile | Contains a methyl group on the benzofuran | Slightly altered binding properties due to methyl substitution |
6-Methoxy-2-(4-methoxyphenyl)benzofuran | Lacks the benzonitrile group | Focused on different receptor interactions |
3-Benzofuranylaniline | Similar benzofuran core but with an amino group | Potentially different biological activity due to amine functionality |
These comparisons highlight the uniqueness of 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile in its specific receptor interactions and potential therapeutic applications .
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